molecular formula C9H11FN2 B13670755 (R)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine

(R)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine

Cat. No.: B13670755
M. Wt: 166.20 g/mol
InChI Key: HMSQFFINRZJSLM-MRVPVSSYSA-N
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Description

®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine is an organic compound characterized by its unique molecular structure, featuring a pyridine ring with a pyrrolidin-2-yl group and a fluorine atom attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluoropyridine and ®-pyrrolidine.

    Coupling Reaction: The key step involves a coupling reaction between 2-bromo-5-fluoropyridine and ®-pyrrolidine using a palladium catalyst under inert conditions.

    Purification: The crude product is purified using column chromatography to obtain the desired ®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine.

Industrial Production Methods

In an industrial setting, the production of ®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reaction under controlled temperature and pressure conditions.

    Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

    Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(pyrrolidin-2-yl)pyridine: A structurally similar compound with a pyrrolidin-2-yl group attached to the 3rd position of the pyridine ring.

    ®-Nornicotine: Another related compound with a similar pyrrolidin-2-yl group but lacking the fluorine atom.

Uniqueness

®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

5-fluoro-2-[(2R)-pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C9H11FN2/c10-7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2/t8-/m1/s1

InChI Key

HMSQFFINRZJSLM-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=NC=C(C=C2)F

Canonical SMILES

C1CC(NC1)C2=NC=C(C=C2)F

Origin of Product

United States

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